N-[1-(2-Fluorophenyl)propyl]cyclopropanamine basic properties
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine basic properties
An In-depth Technical Guide to the Basic Properties of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a molecule of significant interest in medicinal chemistry, combining the structural rigidity and unique electronic properties of a cyclopropylamine moiety with the metabolic and conformational influences of a fluorinated phenylpropyl substituent. Understanding the basic properties of this amine is critical for its application in drug design, as its ionization state (pKa) profoundly impacts solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the core basicity of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine, discusses the structural and electronic factors influencing its pKa, and presents detailed protocols for its experimental determination.
Introduction: The Significance of Amine Basicity in Drug Discovery
The basicity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. For nitrogen-containing compounds, which represent a substantial portion of small molecule therapeutics, the pKa dictates the extent of protonation at physiological pH. This, in turn, governs a cascade of properties crucial for a drug candidate's success. A finely tuned pKa can optimize the balance between aqueous solubility (favoring the charged, protonated form) and membrane permeability (favoring the neutral, unprotonated form), a critical determinant of oral bioavailability. Furthermore, the ionization state of an amine can be pivotal for its interaction with biological targets, where ionic bonds and hydrogen bonding often play a crucial role in the ligand-receptor binding affinity.
This guide focuses on the basic properties of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine, a secondary amine featuring a cyclopropyl group and a fluorinated aromatic substituent. The interplay of these structural elements presents an interesting case study in the modulation of amine basicity.
Molecular Structure and its Influence on Basicity
The basicity of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is primarily determined by the interplay of several structural and electronic factors:
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The Cyclopropylamine Core: The parent cyclopropylamine is a primary aliphatic amine. The cyclopropane ring, with its high degree of s-character in the C-C bonds, imparts a degree of electron-withdrawing character compared to a simple alkyl group. The pKa of cyclopropylamine is reported to be approximately 9.10.[1][2] This serves as a fundamental baseline for understanding the basicity of its derivatives.
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Substitution on the Amine: The nitrogen atom in N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a secondary amine, being substituted with both a cyclopropyl group and a 1-(2-fluorophenyl)propyl group. Alkyl substitution on an amine generally increases basicity due to the electron-donating inductive effect of alkyl groups.
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The Inductive Effect of the 2-Fluorophenyl Group: The most significant electronic influence on the basicity of the target molecule is the presence of the fluorine atom on the phenyl ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect).[3][4] This effect is transmitted through the carbon framework to the nitrogen atom, decreasing the electron density on the nitrogen and thereby reducing its ability to accept a proton. This leads to a decrease in basicity (a lower pKa value) compared to its non-fluorinated analog. The proximity of the fluorine atom in the ortho position is expected to have a more pronounced effect than if it were in the meta or para position. The introduction of fluorine can also enhance metabolic stability.[5]
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Steric Effects: The bulky 1-(2-fluorophenyl)propyl group can introduce steric hindrance around the nitrogen atom. This can affect the solvation of the protonated amine (the ammonium ion), which can in turn influence its stability and thus the amine's basicity.
A comparison of the pKa values of related amines highlights these influencing factors:
| Compound | pKa | Key Structural Features |
| Cyclopropylamine | ~9.10[1][2] | Unsubstituted primary amine |
| Piperidine | ~11.0 | Secondary amine in a saturated heterocycle |
| Morpholine | ~8.36 | Secondary amine with an electron-withdrawing oxygen atom |
| Pyridine | ~5.2 | Amine in an aromatic, sp2-hybridized system |
Based on these principles, the pKa of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is anticipated to be lower than that of simple secondary alkylamines due to the electron-withdrawing nature of the 2-fluorophenyl group.
Experimental Determination of pKa
Accurate determination of a compound's pKa is essential. Several robust experimental methods can be employed.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH.
Protocol for Potentiometric Titration:
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Sample Preparation: A precisely weighed amount of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been protonated. The data can be analyzed using various mathematical methods, including graphical analysis of the first or second derivative of the titration curve to precisely locate the inflection point.
Caption: Workflow for pKa determination by potentiometric titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for pKa determination, which relies on monitoring the change in chemical shift of a nucleus as a function of pH.[6][7] Both ¹H and ¹³C NMR can be utilized.
Protocol for NMR-based pKa Determination:
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Sample Preparation: A series of samples of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine are prepared in buffers of varying, precisely known pH values.
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NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample. The chemical shifts of nuclei close to the amine nitrogen (e.g., the protons on the carbon adjacent to the nitrogen) are sensitive to the protonation state of the amine.
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Data Analysis: The chemical shift (δ) of the selected nucleus is plotted against the pH of the solution. This typically generates a sigmoidal curve. The data is then fitted to the Henderson-Hasselbalch equation, and the pKa corresponds to the inflection point of this curve.
Caption: Workflow for pKa determination by NMR spectroscopy.
Synthesis Considerations
While a specific, published synthesis for N-[1-(2-Fluorophenyl)propyl]cyclopropanamine may not be readily available, its synthesis can be approached through established synthetic methodologies. A plausible route could involve the reductive amination of 1-(2-fluorophenyl)propan-1-one with cyclopropylamine.
Conclusion
The basicity of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a critical parameter for its potential development as a therapeutic agent. Its pKa value is a result of the combined electronic effects of the cyclopropyl ring and the electron-withdrawing 2-fluorophenylpropyl substituent. Accurate experimental determination of its pKa, using methods such as potentiometric titration or NMR spectroscopy, is essential for building a comprehensive physicochemical profile. This understanding allows for the rational design of analogs with modulated basicity to optimize drug-like properties, ultimately leading to the development of safer and more effective medicines.
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(Image generated for illustrative purposes)